Cas no 777886-76-7 (2-(thiophen-2-yl)azetidine)

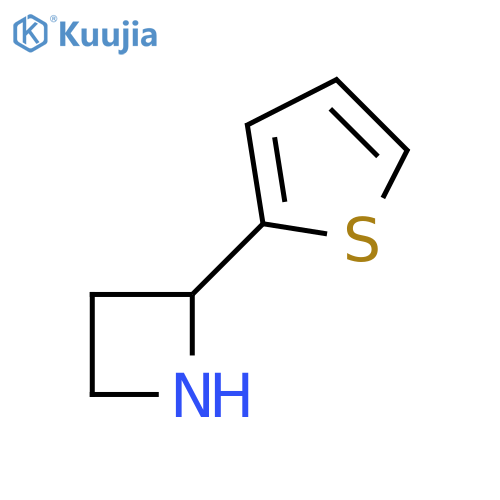

2-(thiophen-2-yl)azetidine structure

商品名:2-(thiophen-2-yl)azetidine

2-(thiophen-2-yl)azetidine 化学的及び物理的性質

名前と識別子

-

- 2-(2-Thienyl)azetidine

- 2-(thiophen-2-yl)azetidine

- AG-H-11568

- Ambcb4019051

- BB 0260513

- CTK5E4918

- FT-0681632

- MolPort-003-179-067

- SB50998

- 777886-76-7

- 2-thiophen-2-ylazetidine

- CS-0271040

- F2148-2223

- AKOS009296683

- CHEMBRDG-BB 4019051

- EN300-1248611

- CGB88676

- DTXSID70655586

-

- MDL: MFCD06217577

- インチ: InChI=1S/C7H9NS/c1-2-7(9-5-1)6-3-4-8-6/h1-2,5-6,8H,3-4H2

- InChIKey: ABDXALOYXTXLSK-UHFFFAOYSA-N

- ほほえんだ: C1=CSC(=C1)C2CCN2

計算された属性

- せいみつぶんしりょう: 139.04557046g/mol

- どういたいしつりょう: 139.04557046g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 105

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 40.3Ų

2-(thiophen-2-yl)azetidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1248611-1.0g |

2-(thiophen-2-yl)azetidine |

777886-76-7 | 95.0% | 1.0g |

$999.0 | 2025-02-21 | |

| Life Chemicals | F2148-2223-1g |

2-(thiophen-2-yl)azetidine |

777886-76-7 | 95%+ | 1g |

$1201.0 | 2023-09-06 | |

| Alichem | A449041023-5g |

2-(2-Thienyl)azetidine |

777886-76-7 | 95% | 5g |

$477.00 | 2023-09-01 | |

| Chemenu | CM300114-1g |

2-(2-Thienyl)azetidine |

777886-76-7 | 95% | 1g |

$202 | 2023-03-07 | |

| Enamine | EN300-1248611-0.1g |

2-(thiophen-2-yl)azetidine |

777886-76-7 | 95.0% | 0.1g |

$347.0 | 2025-02-21 | |

| Enamine | EN300-1248611-10000mg |

2-(thiophen-2-yl)azetidine |

777886-76-7 | 10000mg |

$3622.0 | 2023-10-02 | ||

| Enamine | EN300-1248611-500mg |

2-(thiophen-2-yl)azetidine |

777886-76-7 | 500mg |

$809.0 | 2023-10-02 | ||

| Enamine | EN300-1248611-5000mg |

2-(thiophen-2-yl)azetidine |

777886-76-7 | 5000mg |

$2443.0 | 2023-10-02 | ||

| Enamine | EN300-1248611-0.5g |

2-(thiophen-2-yl)azetidine |

777886-76-7 | 95.0% | 0.5g |

$780.0 | 2025-02-21 | |

| Life Chemicals | F2148-2223-2.5g |

2-(thiophen-2-yl)azetidine |

777886-76-7 | 95%+ | 2.5g |

$2402.0 | 2023-09-06 |

2-(thiophen-2-yl)azetidine 関連文献

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

777886-76-7 (2-(thiophen-2-yl)azetidine) 関連製品

- 383128-98-1(2-(thiophen-2-yl)azepane)

- 90090-64-5(2-(2-Thienyl)pyrrolidine)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 307-59-5(perfluorododecane)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:777886-76-7)2-(thiophen-2-yl)azetidine

清らかである:99%

はかる:1g

価格 ($):3482.0